molecular formula C18H14N2O3S B281934 N-(5-benzoyl-4-phenyl-2-thiazolyl)carbamic acid methyl ester

N-(5-benzoyl-4-phenyl-2-thiazolyl)carbamic acid methyl ester

Cat. No. B281934
M. Wt: 338.4 g/mol
InChI Key: LEXZXNMSSMJPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzoyl-4-phenyl-2-thiazolyl)carbamic acid methyl ester, also known as BPTMC, is a chemical compound that has been widely studied for its potential therapeutic applications. BPTMC belongs to the class of thiazole derivatives, which have shown promising results in various scientific research studies.

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Preparation : Carbamic acid derivatives, including similar compounds to the one , have been utilized in the enantioselective preparation of dihydropyrimidones, indicating their potential in chiral compound synthesis and stereochemistry (Goss et al., 2009).

Mechanistic Insights in Chemical Reactions

  • Solvent Influences on Alkaline Hydrolysis : Studies on similar carbamic acid derivatives have provided insights into the mechanisms of carbamoyl transfer and hydrolysis, contributing to a better understanding of reaction pathways and solvent effects (Venkatasubramanian & Chandrasekar, 1982).

Applications in Organic Synthesis

  • Alkylation Reactions : Research has shown that similar carbamic acid esters can undergo alkylation, demonstrating their utility in organic synthesis, especially in the formation of various heterocyclic compounds (Rufenacht, 1974).

Pharmaceutical Research

  • Synthesis of Analgesic and Anti-inflammatory Agents : Compounds structurally related to N-(5-benzoyl-4-phenyl-2-thiazolyl)carbamic acid methyl ester have been synthesized and tested for their analgesic and anti-inflammatory activities, suggesting the potential of these derivatives in medicinal chemistry (Gokulan et al., 2012).

Research in Chemotherapy

  • Chemotherapy of Alveolar Hydatid Disease : Benzimidazole derivatives, which are structurally related, have been studied for their potential in treating alveolar hydatid disease, with promising results seen in morphological damage to the causative agent's metacestodes (Walchshofer et al., 1990).

Antifilarial Potential

  • Potential Antifilarial Activity : Research on similar thiobenzimidazole derivatives has explored their potential as antifilarial agents, contributing to the search for new treatments for parasitic diseases (Ram et al., 1985).

Organic Photovoltaic Devices

  • Application in Organic Solar Cells : Studies on polycarbazole-based organic photovoltaic devices have used related compounds, indicating the potential of such derivatives in enhancing solar energy absorption and conversion efficiency (Chu et al., 2009).

properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

methyl N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C18H14N2O3S/c1-23-18(22)20-17-19-14(12-8-4-2-5-9-12)16(24-17)15(21)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20,22)

InChI Key

LEXZXNMSSMJPKV-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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